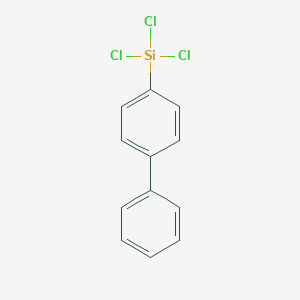

p-Trichlorosilylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

trichloro-(4-phenylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3Si/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCRMIWRXITVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170945 | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18030-61-0 | |

| Record name | 4-(Trichlorosilyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18030-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018030610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for P Trichlorosilylbiphenyl and Its Analogues

Direct Synthetic Approaches to Aryltrichlorosilanes

Direct methods for the synthesis of aryltrichlorosilanes, including p-trichlorosilylbiphenyl, often involve the reaction of an aryl-metal reagent with a silicon halide or the direct reaction of an aryl halide with a silicon source. One of the most common and established methods is the Grignard reaction. mnstate.eduorganic-chemistry.org

The Grignard reaction for preparing this compound involves the formation of a Grignard reagent from a p-halobiphenyl, typically p-bromobiphenyl, by reacting it with magnesium metal in an anhydrous ether solvent. mnstate.edulibretexts.org This organomagnesium halide, p-biphenylylmagnesium bromide, is then reacted with an excess of silicon tetrachloride (SiCl4). The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of SiCl4, displacing a chloride ion and forming the desired this compound.

Reaction Scheme:

p-Br-C₆H₄-C₆H₅ + Mg → p-MgBr-C₆H₄-C₆H₅

p-MgBr-C₆H₄-C₆H₅ + SiCl₄ → p-Cl₃Si-C₆H₄-C₆H₅ + MgBrCl

A critical aspect of the Grignard synthesis is maintaining strictly anhydrous (dry) conditions, as Grignard reagents are highly reactive towards water, which would quench the reagent and reduce the yield of the desired product. mnstate.edulibretexts.org Another challenge is the potential for the formation of biphenyl (B1667301) as a side product through a Wurtz-type coupling reaction. mnstate.edunih.gov

An alternative direct approach is the use of organolithium reagents. In this method, p-biphenyllithium is generated by reacting a p-halobiphenyl with an organolithium reagent like n-butyllithium. The resulting p-biphenyllithium is then reacted with silicon tetrachloride. Organolithium reagents are generally more reactive than Grignard reagents and may offer higher yields in some cases.

Key considerations for direct synthetic approaches:

| Factor | Grignard Reaction | Organolithium Reaction |

| Reagent Preparation | Reaction of aryl halide with magnesium metal. mnstate.edu | Reaction of aryl halide with an organolithium reagent. |

| Reactivity | Moderately reactive. | Highly reactive. |

| Side Reactions | Wurtz coupling leading to biphenyl formation. mnstate.edu | Potential for side reactions due to high reactivity. |

| Reaction Conditions | Strictly anhydrous conditions required. libretexts.org | Strictly anhydrous and inert atmosphere required. |

Palladium-Catalyzed Coupling Reactions in Biphenyl-Silane Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-silicon bonds, providing alternative and often more efficient routes to biphenyl-silane derivatives compared to traditional methods. These reactions offer high selectivity and functional group tolerance.

Suzuki-Miyaura Cross-Coupling in Biphenyl-Silyl Compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and can be adapted for the synthesis of biphenyl-silyl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of a precursor to this compound, one could envision coupling a p-(trichlorosilyl)phenylboronic acid or its ester with a halobiphenyl, or conversely, coupling a p-biphenylylboronic acid with a halo(trichlorosilyl)benzene.

While direct Suzuki-Miyaura coupling to form this compound is less commonly documented, the principles of this reaction are fundamental to constructing the biphenyl framework which can then be silylated. The general mechanism involves the oxidative addition of the organohalide to a palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

C-H and C-Si Bond Activation Strategies for Silacyclic Compounds

More advanced synthetic strategies involve the direct C-H activation and coupling with C-Si bonds, offering a more atom-economical approach. Rhodium(III)-catalyzed C-H arylation has been demonstrated for the synthesis of biphenyl-2-carbonitrile derivatives from benzimidates and arylsilanes in water. nih.gov This methodology highlights the potential for using arylsilanes as coupling partners in C-H activation reactions to form biphenyl systems.

This type of reaction proceeds via a C-H activation step, where the metal catalyst selectively cleaves a C-H bond on one of the aromatic rings. This is followed by a cross-coupling reaction with an organosilane. While not a direct synthesis of this compound itself, these C-H/C-Si coupling strategies represent the cutting edge of synthetic methodology for constructing complex silylated aromatic compounds. The development of these methods could lead to more direct and environmentally benign routes to this compound and its analogues in the future.

Derivatization Strategies from this compound

The trichlorosilyl (B107488) group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the formation of valuable silicon-containing materials such as polysiloxanes and silanols. lookchem.com

Hydrolysis and Condensation Reactions to Polysiloxanes and Silanols

The most fundamental derivatization of this compound is its hydrolysis. In the presence of water, the silicon-chlorine bonds are readily cleaved to form silanol (B1196071) intermediates (p-(trihydroxysilyl)biphenyl). These silanols are generally unstable and readily undergo self-condensation reactions, where silanol groups react with each other to form siloxane bonds (-Si-O-Si-), releasing water as a byproduct.

Hydrolysis: p-Cl₃Si-C₆H₄-C₆H₅ + 3H₂O → p-(HO)₃Si-C₆H₄-C₆H₅ + 3HCl

Condensation: n p-(HO)₃Si-C₆H₄-C₆H₅ → [p-(C₆H₄-C₆H₅)SiO₁.₅]n + 1.5n H₂O

By controlling the reaction conditions, such as the stoichiometry of water, the pH, and the presence of catalysts, the structure of the resulting polysiloxane can be tailored. For instance, careful hydrolysis can lead to the isolation of discrete silanetriols or disiloxanes. More extensive condensation leads to the formation of cross-linked polysiloxane networks, which are three-dimensional polymers with high thermal stability and unique material properties.

Further Functionalization for Advanced Materials

The reactivity of the trichlorosilyl group extends beyond simple hydrolysis. It can be reacted with a variety of nucleophiles to introduce other functional groups, leading to advanced materials with specific properties. For example, reaction with alcohols or phenols (alkoxylation or phenoxylation) yields the corresponding trialkoxy- or triphenoxysilanes. These derivatives are often more stable towards hydrolysis than the parent trichlorosilane (B8805176) and can be used as monomers in sol-gel processes.

Mechanistic Investigations of Silicon-Carbon Bond Formation and Cleavage

The bond between the biphenyl aromatic system and the silicon atom is a focal point of the molecule's reactivity. Its formation and cleavage are fundamental processes in the application of arylsilanes in organic synthesis. The cleavage of aryl-silicon bonds can be initiated by both electrophilic and nucleophilic reagents. le.ac.ukiupac.org The mechanism of cleavage is significantly influenced by the reaction conditions and the nature of the attacking species. For instance, in the presence of water, acid-catalyzed cleavage of trichlorophenylsilane leads to the formation of benzene (B151609) and silicon tetrachloride. le.ac.uk

A key concept in the activation of the silicon-carbon bond involves the expansion of the coordination sphere of the silicon atom. The formation of transient pentacoordinate or hexacoordinate silicon intermediates is proposed to weaken the Si-C bond, thereby facilitating its cleavage. researchgate.netnih.gov This activation can be achieved through the interaction with Lewis bases, which donate electron density to the silicon center. researchgate.net

In the context of this compound, a nucleophilic attack on the silicon atom would likely be a bimolecular elementary step. The direct synthesis of aryl-chlorosilanes from aryl chlorides and silicon, a process relevant to the formation of this compound, involves a series of complex surface-mediated elementary steps. acs.org

Computational chemistry has provided significant insights into the energetics of reactions involving chlorosilanes through the analysis of transition states and the mapping of potential energy surfaces. consensus.appresearchgate.net The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of an elementary step.

For the decomposition and isomerization reactions of chlorosilanes, theoretical calculations have identified the geometries and energies of various transition states. acs.org These studies reveal that reactions can proceed through different pathways with distinct energy barriers, influencing the product distribution. consensus.appresearchgate.net Although specific transition state analyses for this compound are not widely reported, the principles derived from studies on simpler chlorosilanes can be extrapolated to understand its reactivity. The cleavage of the aryl-silicon bond, for instance, is expected to proceed through a transition state where the silicon atom adopts a more coordinated geometry. iupac.org

Reactivity of the Trichlorosilyl Group

The trichlorosilyl group (-SiCl₃) is an exceptionally reactive functional group, primarily due to the presence of three electron-withdrawing chlorine atoms bonded to the silicon. This makes the silicon atom highly electrophilic and susceptible to attack by nucleophiles. The Si-Cl bonds are also readily cleaved, making trichlorosilanes versatile reagents in organic synthesis. organic-chemistry.org For example, trichlorosilane is widely used as a reducing agent for a variety of functional groups. organic-chemistry.org

The reactivity of the trichlorosilyl group in this compound is central to its synthetic utility, enabling its conversion into other functionalized biphenyl derivatives.

Aryl-trichlorosilanes, including this compound, are highly sensitive to moisture. The presence of water leads to the rapid hydrolysis of the Si-Cl bonds, ultimately resulting in the cleavage of the silicon-carbon bond. le.ac.uk The hydrolysis proceeds in a stepwise manner, with the sequential replacement of chlorine atoms with hydroxyl groups to form silanetriols (R-Si(OH)₃). These intermediates are often unstable and can undergo self-condensation to form polysiloxanes.

In acidic conditions, the cleavage of the aryl-silicon bond in trichlorophenylsilane is observed, yielding the corresponding arene (benzene) and silicic acid derivatives. le.ac.uk This hydrolytic instability necessitates the use of anhydrous conditions when handling and reacting this compound. The combustion of trichlorosilane, a related compound, also underscores its high reactivity towards water and oxygen. dtic.mil

The electrophilic nature of the silicon atom in the trichlorosilyl group makes it a prime target for nucleophilic attack. This is a fundamental reaction pathway for the functionalization of this compound. A wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, can displace the chloride ions to form new bonds with silicon.

This reactivity is harnessed in cross-coupling reactions where the Si-Cl bonds are activated by transition metal catalysts, allowing for the formation of new carbon-silicon or other bonds. researchgate.netresearchgate.net The mechanism of nucleophilic substitution at silicon in aryl halides can be complex. While aryl halides are generally resistant to classic Sₙ2 reactions, the presence of the activating trichlorosilyl group and appropriate reaction conditions can facilitate nucleophilic aromatic substitution pathways. ck12.orgwikipedia.orglibretexts.org The reaction often proceeds through an addition-elimination mechanism involving a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Kinetics and Thermodynamics of Reactions Involving this compound and Related Chlorosilanes

The study of the kinetics and thermodynamics of reactions involving chlorosilanes provides crucial information about reaction rates, equilibrium positions, and feasibility. While specific kinetic and thermodynamic data for this compound are limited, extensive studies on related compounds like trichlorosilane (SiHCl₃) offer valuable insights. acs.orgmdpi.comresearchgate.net

The dismutation of trichlorosilane, a process where it is converted into dichlorosilane (B8785471) and silicon tetrachloride, has been the subject of detailed kinetic and thermodynamic analysis. mdpi.com These studies help in optimizing conditions for the synthesis of high-purity silicon.

| Thermodynamic Property | Value | Compound |

| Enthalpy of Fusion | 18.57 kJ/mol | This compound |

| Entropy of Fusion | 49.8 J/(mol·K) | This compound |

| Standard Enthalpy of Formation (gas) | -496.22 kJ/mol | Trichlorosilane |

| Standard Molar Heat Capacity (gas, 298.15 K) | 83.45 J/(mol·K) | Trichlorosilane |

This table presents selected thermodynamic data for this compound and trichlorosilane. Data for this compound is from scribd.com and for trichlorosilane from nist.gov.

Kinetic studies on the pyrolysis of chlorosilanes have determined the rate constants for various decomposition reactions. acs.org These reactions are typically characterized by high activation energies, indicating that elevated temperatures are required to initiate them. For instance, the activation energy for the decomposition of trichlorosilane into dichlorosilylene (B1217353) (SiCl₂) and HCl is significant. acs.org

| Reaction | Temperature Range (K) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| SiHCl₃ → SiCl₂ + HCl | 940 - 1070 | 2.51 x 10¹⁴ s⁻¹ (pre-exponential factor) | 295 ± 11.81 kJ/mol | acs.org |

| Dismutation of Trichlorosilane | 353 - 393 | Varies with conditions | < 40 kJ/mol (adsorption-desorption controlled) | mdpi.com |

This table provides kinetic data for key reactions involving trichlorosilane.

The thermodynamics of the aryl-silicon bond cleavage are influenced by the stability of the resulting products. The formation of a stable aromatic molecule like biphenyl and stable silicon-containing byproducts would provide a thermodynamic driving force for the reaction.

In-Depth Analysis of this compound's Chemical Reactivity and Reaction Mechanisms

Currently, detailed scientific literature focusing specifically on the chemical reactivity, reaction mechanisms, and kinetic studies of this compound, particularly in the context of chlorosilane dismutation and the identification of rate-determining steps in multistep mechanisms, is not extensively available in publicly accessible research. While the general principles of chlorosilane chemistry are well-established, specific kinetic data and mechanistic pathways for this compound remain a niche area of study.

This article aims to provide a foundational understanding based on analogous chemical systems and theoretical principles, which can be applied to this compound. It is important to note that the following sections are constructed based on general knowledge of organosilicon chemistry, as direct experimental studies on this compound are not prominently documented.

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies

Chemical Reactivity and Mechanisms

Chlorosilane dismutation is a redistribution reaction where chlorosilanes exchange substituents. For a compound like this compound, this would theoretically involve the exchange of chloro and organic substituents with other silicon centers. These reactions are typically catalyzed by various substances, including Lewis acids, Lewis bases, and ion-exchange resins.

While specific kinetic studies on this compound are not available, the general mechanism for the dismutation of trichlorosilanes (RSiCl₃) often proceeds through a catalyzed pathway. For instance, in the presence of a catalyst, a proposed mechanism could involve the formation of a pentacoordinate silicon intermediate. The catalyst can activate the silicon-chlorine bond, facilitating the exchange of substituents.

The rate of such reactions is highly dependent on the nature of the catalyst, the solvent, temperature, and the electronic and steric effects of the organic substituent. In the case of this compound, the bulky biphenyl group might sterically hinder the approach of the catalyst and other reactants, potentially leading to slower reaction kinetics compared to smaller alkyl or aryl trichlorosilanes.

Hypothetical Kinetic Data for Catalyzed Dismutation:

The following interactive table presents hypothetical kinetic data to illustrate the potential effects of different catalysts on the dismutation of a generic aryltrichlorosilane, which could serve as a model for this compound.

| Catalyst | Concentration (mol/L) | Temperature (°C) | Rate Constant (k, s⁻¹) |

| Lewis Acid (e.g., AlCl₃) | 0.01 | 80 | 1.5 x 10⁻³ |

| Lewis Base (e.g., Pyridine) | 0.01 | 80 | 8.2 x 10⁻⁴ |

| Ion-Exchange Resin | - | 80 | 5.5 x 10⁻⁴ |

| No Catalyst | - | 80 | Negligible |

Note: This data is illustrative and not based on experimental results for this compound.

This process consists of three consecutive nucleophilic substitution reactions at the silicon center.

Proposed Elementary Steps for Hydrolysis:

p-Ph-C₆H₄-SiCl₃ + H₂O → p-Ph-C₆H₄-SiCl₂(OH) + HCl (k₁)

p-Ph-C₆H₄-SiCl₂(OH) + H₂O → p-Ph-C₆H₄-SiCl(OH)₂ + HCl (k₂)

p-Ph-C₆H₄-SiCl(OH)₂ + H₂O → p-Ph-C₆H₄-Si(OH)₃ + HCl (k₃)

Generally, for the hydrolysis of chlorosilanes, the first substitution step (k₁) is the slowest and therefore the rate-determining step. This is because the electron-withdrawing effect of the three chlorine atoms makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. As chlorine atoms are replaced by hydroxyl groups, the electrophilicity of the silicon atom decreases, and subsequent substitution steps (k₂ and k₃) become faster.

The bulky nature of the p-biphenyl substituent could also influence the energy barrier of the transition state, but it is not expected to change the fundamental sequence of the rate-determining step in hydrolysis.

Advanced Catalytic Applications and Processes

p-Trichlorosilylbiphenyl as a Precursor for Catalytic Materials

The compound serves as a fundamental building block for creating robust and functional catalytic systems. Its trifunctional silane (B1218182) group allows for the construction of stable inorganic networks, while the biphenyl (B1667301) group imparts specific organic characteristics.

Hybrid organic-inorganic catalysts leverage the structural stability of inorganic materials, like silica (B1680970), with the functional versatility of organic chemistry. nih.govmdpi.com this compound is an exemplary precursor for such materials. Through sol-gel processes, the trichlorosilyl (B107488) group undergoes hydrolysis and co-condensation with other silicon sources, such as tetraethoxysilane (TEOS), to form a rigid silica or polysiloxane backbone. mdpi.comcsic.es The covalently attached biphenyl groups become an integral part of the catalyst's structure.

These biphenyl moieties can influence the catalytic environment in several ways:

Modulating Surface Properties: They can create hydrophobic pockets within an otherwise hydrophilic inorganic matrix, potentially enhancing the selectivity of reactions involving nonpolar substrates. nih.govresearchgate.net

Influencing Pore Structure: The bulky nature of the biphenyl group can act as a template, guiding the formation of porous structures during synthesis.

Providing Interaction Sites: The aromatic biphenyl rings can interact with substrates or other catalyst components through π-π stacking, influencing the orientation of reactants at the active site.

Research on silica nanoparticles modified with biphenyl groups has shown that these organic moieties can be successfully grafted onto an inorganic surface, altering properties like hydrophobicity and particle interaction. nih.govresearchgate.netacs.org This principle is directly applicable to the use of this compound in creating hybrid catalysts with tailored surface functionalities.

The performance of heterogeneous nanocatalysts, which consist of metal nanoparticles dispersed on a solid support, is highly dependent on the properties of that support. mdpi.commdpi.comnih.gov Silanes like this compound are used to pre-functionalize the support material (e.g., silica, alumina, or carbon) before the deposition of metal nanoparticles. mdpi.commdpi.combeilstein-journals.org

The process typically involves these steps:

Surface Functionalization: The support material is treated with this compound. The trichlorosilyl groups react with surface hydroxyls (-OH) to form stable covalent Si-O-Support bonds.

Creation of a Functional Interface: This creates a surface layer rich in biphenyl groups. This organic interface can prevent the agglomeration of metal nanoparticles during synthesis and catalysis, leading to smaller, more active, and more stable catalytic sites. mdpi.com

Metal Deposition: Metal precursors are then deposited onto the modified support and reduced to form nanoparticles. The biphenyl-rich surface can influence the size, dispersion, and electronic properties of these metal particles.

For instance, modifying a catalyst support with hydrophobic organic groups has been shown to enhance catalytic activity in reactions where water is a byproduct, as it helps to repel water from the active sites. mdpi.com The biphenyl group from this compound can provide such hydrophobicity, making it a valuable precursor for designing stable metal nanocatalysts for various applications, including CO2 reduction and Fischer-Tropsch synthesis. nih.govnih.gov

Role in Polymerization and Cross-Linking Processes

The trifunctionality of the trichlorosilyl group is key to the role of this compound in forming highly cross-linked polymer networks.

In the field of olefin polymerization, the structure of the catalyst, particularly the ligands surrounding the metal center (like zirconium or titanium), dictates the properties of the resulting polymer. unina.itnih.govgoogle.com this compound can serve as a precursor for synthesizing complex ligands for these catalysts. For example, it can be converted into derivatives like p-biphenylsilylamine, which can then be used to create bridged ansa-zirconocene catalysts. rsc.org

The biphenyl group in such a ligand framework plays a crucial role:

Steric Influence: Its bulkiness affects the geometry of the catalyst's active site, which in turn controls the stereochemistry of the polymer (e.g., isotacticity in polypropylene) and the incorporation of comonomers.

Electronic Effects: The aromatic system can influence the electron density at the metal center, affecting the rates of monomer insertion and chain transfer, which control the polymer's molecular weight. d-nb.info

The fundamental mechanism of polymer growth is the insertion reaction, where an olefin molecule inserts into the metal-alkyl bond of the catalyst. wikipedia.orglibretexts.org By modifying the catalyst ligand structure using precursors like this compound, the energy barriers for these insertion reactions can be finely tuned to optimize catalyst activity and polymer properties. nih.govsnnu.edu.cn

Table 4.2.1: Influence of Ligand Structure on Olefin Polymerization

| Ligand Feature Derived from Precursor | Effect on Catalyst | Impact on Polymer |

| Bulky Aromatic Group (Biphenyl) | Increases steric hindrance around the metal center. | Enhances stereoselectivity; influences comonomer incorporation. |

| Silyl (B83357) Bridge | Constrains the geometry of the catalytic site. | Controls polymer tacticity and molecular weight. |

| Electronic Nature of Substituents | Modulates the electron density of the metal center. | Affects catalyst activity and stability at high temperatures. |

The most direct application of this compound's reactivity is in the formation of highly cross-linked polysiloxane networks. The hydrolysis of the three Si-Cl bonds in the trichlorosilyl group leads to the formation of silanetriol intermediates (C₁₂H₉-Si(OH)₃). These intermediates then undergo polycondensation, where Si-O-Si (siloxane) bonds are formed, releasing water. acs.orgaalto.fi

Since each this compound molecule can form three such bonds, it acts as a trifunctional cross-linker, leading to a rigid, three-dimensional network. jimdoweb.comopen.ac.uk The resulting material is a hybrid polymer where inorganic siloxane chains are decorated with organic biphenyl side groups.

The properties of this network are defined by its components:

Siloxane Backbone: Provides thermal stability and chemical resistance.

Biphenyl Pendants: The large, rigid biphenyl groups add steric bulk, increase the material's glass transition temperature, and impart hydrophobicity.

This process is fundamental to the creation of certain silicones, resins, and composite materials where a high degree of cross-linking and thermal stability are required. ineosopen.orgnih.gov The kinetics and structure of these networks can be controlled by reaction conditions such as temperature, pH, and the presence of catalysts. mdpi.comfrontiersin.orgsemanticscholar.org

Table 4.2.2: Hydrolysis and Condensation of this compound

| Step | Reaction | Product |

| 1. Hydrolysis | C₁₂H₉SiCl₃ + 3H₂O → C₁₂H₉Si(OH)₃ + 3HCl | Biphenylsilanetriol |

| 2. Condensation | 2 C₁₂H₉Si(OH)₃ → (C₁₂H₉)(HO)₂Si-O-Si(OH)₂(C₁₂H₉) + H₂O | Dimer + Water |

| 3. Cross-Linking | n C₁₂H₉Si(OH)₃ → [C₁₂H₉SiO₁.₅]ₙ + 1.5n H₂O | Cross-linked Polysiloxane Network |

Surface Modification and Coupling Agent Applications

This compound is highly effective for modifying the surfaces of inorganic materials, such as glass, silica, and metal oxides. nih.govntu.edu.tw The reactive trichlorosilyl group readily bonds with surface hydroxyl groups, forming a dense, covalently attached monolayer of biphenyl groups. This process transforms the surface properties of the substrate. For example, a hydrophilic silica surface can be rendered highly hydrophobic. nih.govmdpi.com

As a coupling agent, this compound acts as a molecular bridge between an inorganic substrate and an organic polymer matrix. The silane end of the molecule binds to the inorganic material, while the biphenyl end provides a chemically compatible and adhesive interface for an organic resin (e.g., in a composite material). This improves the adhesion between the two phases, leading to enhanced mechanical properties and durability of the composite.

The functionalization of silica nanoparticles with biphenyl groups using a related silane has been shown to improve the nanoparticles' dispersion in a polymer matrix and enhance the mechanical properties of the resulting coating. nih.govresearchgate.netacs.org This demonstrates the effectiveness of the biphenyl-silane structure as a surface modifier and coupling agent.

Enhancement of Adhesion and Interfacial Properties

This compound plays a crucial role as an adhesion promoter, particularly at the interface between organic polymers and inorganic substrates. The mechanism of action is rooted in the dual reactivity of the molecule. The trichlorosilyl group is hydrolytically reactive and can form strong, covalent siloxane (Si-O-Si) bonds with inorganic surfaces such as glass, metals, and ceramics, which typically possess surface hydroxyl groups. This reaction effectively grafts the biphenyl moiety onto the inorganic substrate.

The enhancement of interfacial properties is critical in composite materials, where the interface is often the weakest link. By modifying the inorganic filler or reinforcement with this compound, the compatibility between the filler and the polymer matrix is significantly improved. This leads to better dispersion of the filler, reduced water absorption at the interface, and enhanced mechanical properties of the composite material, such as tensile strength and modulus. While direct studies on this compound are limited, the principles of using organofunctional silanes to enhance adhesion are well-established.

Table 1: General Effects of Aryl Silane Coupling Agents on Interfacial Properties

| Property | Effect of Surface Treatment | Mechanism of Improvement |

| Adhesion Strength | Increased | Formation of covalent bonds at the inorganic interface and improved compatibility with the organic matrix. |

| Moisture Resistance | Improved | Creation of a hydrophobic interface that repels water and prevents bond degradation. |

| Mechanical Strength | Enhanced | Better stress transfer from the polymer matrix to the inorganic filler/substrate. |

| Chemical Resistance | Increased | Formation of a stable, chemically resistant interface. |

Application in Coatings and Sealants

The biphenyl group imparts specific properties to the coating or sealant. Its aromatic nature contributes to thermal stability and chemical resistance. Phenyl groups are known to improve the thermal stability of silicones. This makes coatings and sealants containing this compound suitable for applications in harsh environments where they may be exposed to high temperatures, UV radiation, and chemical agents.

The use of silane-functional polymers is a key technology in modern adhesives, sealants, and coatings, offering advantages such as isocyanate-free formulations and excellent adhesion to a wide variety of substrates. Organofunctional silanes are widely used to ensure coatings adhere to various substrates and have a long service life.

Table 2: Potential Applications of this compound in Coatings and Sealants

| Application Area | Desired Property Enhancement | Role of this compound |

| Industrial & Protective Coatings | Corrosion resistance, adhesion to metal substrates, durability. | Forms a robust, water-resistant bond to the metal surface and enhances the cross-link density of the coating. |

| High-Performance Sealants | Weatherability, adhesion to glass and aluminum, thermal stability. | Improves adhesion to common building materials and increases the thermal and UV stability of the sealant. |

| Marine Coatings | Resistance to saltwater, anti-fouling properties (as part of a larger formulation). | Enhances adhesion in a wet environment and contributes to the overall toughness and integrity of the coating. |

| Electronic Encapsulants | Adhesion to electronic components, moisture barrier properties. | Promotes adhesion to various substrates found in electronic assemblies and reduces moisture ingress. |

Engineering and Materials Science Applications

High-Performance Polymer Composites

High-performance polymer composites are materials engineered to exhibit superior mechanical and thermal properties. The performance of these composites heavily relies on the quality of the interface between the polymer matrix and the reinforcing filler.

Silane (B1218182) coupling agents are bifunctional molecules that act as a molecular bridge between inorganic fillers (like glass, silica (B1680970), or metals) and an organic polymer matrix. nbinno.comshinetsusilicone-global.com The general structure, R-Si-X₃, allows one end (the organofunctional group, R) to react with the polymer and the other end (the hydrolyzable group, X) to bond with the inorganic surface. researchgate.net This chemical linkage is critical for transferring stress from the flexible polymer to the rigid filler, which significantly improves the mechanical properties of the composite material. shinetsusilicone-global.com

The process typically involves the hydrolysis of the trichlorosilyl (B107488) group in the presence of surface moisture on the filler, forming silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups on the filler surface, forming stable covalent bonds (Si-O-Filler). The organic part of the silane molecule, which in the case of p-trichlorosilylbiphenyl would be the biphenyl (B1667301) group, then interacts with the polymer matrix, enhancing compatibility and adhesion. researchgate.net

Table 1: General Effects of Silane Coupling Agents on Composite Mechanical Properties

| Property | Effect of Silane Treatment | Rationale |

|---|---|---|

| Tensile Strength | Increased | Improved stress transfer from matrix to filler. |

| Flexural Strength | Increased | Enhanced interfacial adhesion prevents delamination. |

| Impact Strength | Increased | Stronger interface absorbs and dissipates energy more effectively. |

This table represents the general behavior of silane coupling agents; specific data for this compound is not available.

The improved interfacial adhesion provided by silane coupling agents also enhances the durability of composite materials, particularly in humid or chemically aggressive environments. nbinno.com By creating a strong, water-resistant bond at the filler-polymer interface, silanes prevent the ingress of moisture, which can otherwise lead to debonding, degradation of the filler, and a subsequent loss of mechanical properties. silicorex.com This leads to improved longevity and performance of the final product in its service environment. nbinno.com The incorporation of robust organic groups can also contribute to the thermal stability of the composite.

Electronic and Optoelectronic Materials

Organosilicon compounds serve as critical precursors and functional components in the fabrication of materials for electronics and optoelectronics due to their unique dielectric, optical, and thermal properties.

In semiconductor manufacturing, materials with a low dielectric constant (low-k) are essential for insulating the microscopic wiring, reducing signal delay and power consumption. nih.gov Organosilicon precursors are often used in chemical vapor deposition (CVD) processes to create silicon-based dielectric films like silicon dioxide (SiO₂) and organosilicate glasses (SiCOH). nih.gov The incorporation of organic groups, such as aryl groups, into the silica network can lower the material's density and polarizability, thereby reducing its dielectric constant. nih.gov Alkyl and aryl groups can create larger spatial volumes and exhibit lower polarizability compared to Si-O or Si-H bonds, which is beneficial for creating low-k materials. nih.gov

The integration of specific organic chromophores, like biphenyl, into an inorganic matrix can yield materials with unique optoelectronic properties. Biphenyl groups are known for their π-conjugated system, which can be active in optical and electronic processes. Materials incorporating such structures are investigated for applications in light-emitting diodes (LEDs), photodetectors, and other photonic devices. mdpi.comgithub.io The properties of these materials, such as light absorption and emission, can be tailored by modifying the organic component. mdpi.com

Advanced Ceramics and Silica-Based Materials

Organosilicon compounds, particularly chlorosilanes, are fundamental starting materials for producing advanced ceramics through polymer-derived ceramic (PDC) routes. unipd.it These preceramic polymers can be shaped at low temperatures and then pyrolyzed to form complex ceramic parts.

Furthermore, organo-functionalized silanes are used in the sol-gel synthesis of hybrid organic-inorganic silica materials. mdpi.commdpi.com A compound like 4,4′-bis(triethoxysilyl)-1,1′-biphenyl has been used to create biphenyl-bridged wrinkled mesoporous silica. nih.gov In this material, the biphenyl group is integrated directly into the silica wall structure, modifying its properties. nih.gov Such hybrid materials combine the mechanical and thermal stability of silica with the functionality of the organic group, which can be tailored for specific applications. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloropropyltriethoxysilane |

| 4,4′-bis(triethoxysilyl)-1,1′-biphenyl |

| Silicon Dioxide |

Emerging Applications in Energy and Aerospace

The unique chemical structure of this compound, combining a reactive trichlorosilyl group with a thermally stable biphenyl moiety, positions it as a valuable precursor material for advanced applications in the demanding fields of energy and aerospace. Research in these areas is focused on leveraging the compound's ability to form robust, high-performance materials, particularly silicon carbide (SiC) and related polymer-derived ceramics (PDCs).

In the realm of aerospace engineering , the primary application of this compound lies in its role as a precursor for silicon carbide ceramics and composites. SiC is a highly sought-after material for aerospace components due to its exceptional properties, including:

High thermal stability: Essential for components exposed to extreme temperatures, such as in gas turbine engines and thermal protection systems.

High hardness and mechanical strength: Providing durability and resistance to wear and abrasion. confex.com

Low coefficient of thermal expansion: Ensuring dimensional stability under fluctuating temperatures. confex.com

Excellent resistance to corrosion and oxidation: Critical for the longevity of components in harsh aerospace environments. confex.com

This compound can be used to synthesize preceramic polymers, which are then pyrolyzed to form SiC. This polymer-to-ceramic conversion route offers several advantages, including the ability to form complex shapes and coatings. For instance, SiC coatings derived from such precursors can be applied to carbon/carbon composites to significantly enhance their wear resistance and protect them from oxidation at high temperatures. wisc.edu The dense and hard nature of these coatings extends the service life of critical aerospace components. wisc.edu

Table 1: Research Findings on this compound Derived Materials in Aerospace Applications

| Application | Material Derived from this compound | Key Research Finding | Reference |

|---|---|---|---|

| High-Temperature Aerospace Composites | Silicon Carbide (SiC) Matrix | Preceramic polymers derived from organosilicon precursors like this compound allow for the fabrication of SiC-based composites with excellent thermal and mechanical stability for demanding aerospace applications. | confex.com |

| Protective Coatings for Aerospace Components | Silicon Carbide (SiC) Coating | SiC coatings produced from precursors significantly improve the wear resistance and high-temperature oxidation resistance of substrates like carbon/carbon composites used in aerospace. wisc.edu | wisc.edu |

| Gas Turbine Engine Components | Polymer-Derived Ceramics (PDCs) | The use of preceramic polymers enables the creation of complex-shaped ceramic components for gas turbines that can withstand higher operating temperatures than traditional superalloys, leading to improved engine efficiency. | |

In the energy sector , the emerging applications of this compound are more exploratory but hold significant promise, primarily centered around advanced battery technologies. The silicon and carbon content of this compound makes it a candidate for creating novel materials for next-generation energy storage solutions.

Another potential application is in the development of solid-state electrolytes . Organosilicon compounds are being investigated as alternatives to conventional liquid electrolytes in lithium-ion batteries due to their enhanced thermal and electrochemical stability. confex.comwisc.eduresearchgate.netsandia.govscienceopen.com While research has not specifically highlighted this compound, its organosilicon nature suggests that polymers or materials derived from it could be tailored for use in solid-state battery applications, potentially improving safety and performance.

Table 2: Potential Emerging Energy Applications of this compound Derived Materials

| Potential Application | Material Derived from this compound | Projected Benefit |

|---|---|---|

| Lithium-Ion Battery Anodes | Silicon-Carbon (Si/C) Composites | The SiC derived from the precursor can help accommodate the large volume expansion of silicon, leading to improved cycle life and higher capacity anodes. jyu.fiaaqr.orgmdpi.com |

| Solid-State Electrolytes | Organosilicon-based Polymers | Polymers derived from this compound could potentially offer high thermal and electrochemical stability, contributing to the development of safer solid-state batteries. confex.comresearchgate.net |

| Supercapacitors | Porous Carbons | Pyrolysis of biphenyl-containing precursors can yield porous carbon materials with high surface area, which are desirable for the electrodes of high-performance supercapacitors. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of p-trichlorosilylbiphenyl.

The electronic structure of this compound is characterized by the interplay between the π-system of the biphenyl (B1667301) group and the σ-accepting trichlorosilyl (B107488) substituent. DFT calculations on analogous molecules, such as phenyltrichlorosilane (B1630512) (PTS), reveal important details about this interaction.

Natural Bond Orbital (NBO) analysis is a key technique for dissecting the electronic structure. For a molecule like PTS, NBO analysis shows significant delocalization of π-electrons within the phenyl ring. The interaction between donor (bonding) and acceptor (antibonding) orbitals leads to stabilization of the molecule. In PTS, the highest stabilization energy is associated with the π(C1-C6) → π*(C2-C3) orbital interaction, calculated to be approximately 99.32 kJ/mol, indicating a delocalized state dergipark.org.trscispace.com. The presence of the electron-withdrawing trichlorosilyl group influences the electron density distribution across the aromatic system.

Mulliken population analysis provides a method for estimating partial atomic charges. uni-muenchen.deresearchgate.netlibretexts.orgwikipedia.orgchemrxiv.org While known to be basis-set dependent, it offers a qualitative picture of charge distribution. uni-muenchen.dewikipedia.org For this compound, the silicon atom is expected to carry a significant positive charge due to the high electronegativity of the attached chlorine atoms. This, in turn, affects the charge distribution on the biphenyl rings.

Table 1: Calculated Electronic Properties of Phenyltrichlorosilane (PTS) as an Analog for this compound *

| Property | Value | Method |

| Electronic Energy | -1902.062 Hartree | DFT/B3LYP/6-311++G(d,p) |

| Gibbs Free Energy | -1902.003 Hartree | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | |

| Data derived from studies on phenyltrichlorosilane. dergipark.org.trscispace.com Specific values for HOMO and LUMO energies for PTS were not provided in the search results, but the total energies are indicative of the level of theory used. |

Table 2: Representative Calculated Bond Parameters for Silylated Aromatic Compounds *

| Bond | Bond Length (Å) | Bond Angle (°) | Method |

| C-Si | ~1.85 | DFT | |

| Si-Cl | ~2.05 | Cl-Si-Cl ~108 | DFT |

| C-C (biphenyl) | ~1.40 | C-C-C ~120 | DFT |

| Values are approximations based on typical DFT calculations for similar structures and may vary with the specific basis set and functional used. researchgate.netresearchgate.net |

Computational methods are invaluable for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, a key reaction is the hydrolysis of the Si-Cl bonds.

Studies on the hydrolysis of chlorosilanes, including phenyltrichlorosilane, show that the reaction mechanism is dependent on the concentration of water and the acidity of the medium. mdpi.comresearchgate.net The hydrolysis of phenyltrichlorosilane in a water-acetone solution has been shown to be significantly influenced by the concentration of hydrochloric acid. mdpi.com Computational studies of organoalkoxysilane hydrolysis, a related process, have utilized a combination of molecular dynamics and DFT to investigate the stepwise reaction, revealing that the initial hydrolysis step is generally exothermic. nih.gov

For the electrophilic aromatic substitution on the biphenyl ring, the trichlorosilyl group is expected to be a deactivating, meta-directing group due to its electron-withdrawing nature. Computational studies can quantify this effect by modeling the transition states for electrophilic attack at different positions on the aromatic rings and calculating the corresponding activation barriers. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can be used to study its behavior in solution, its interaction with surfaces, and the self-assembly of derivative structures.

Simulations of biphenyl-based molecules have been used to investigate their structural behavior in different solvents. benthamopenarchives.com For this compound, MD simulations could model its solvation in various organic solvents, providing information on solute-solvent interactions and the conformational dynamics of the biphenyl linkage.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Organosilicon Compounds

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. ecetoc.org These models are essential for predicting the potential environmental impact of chemicals. nih.gov

For organosilicon compounds like this compound, QSAR models can be developed to predict key physicochemical parameters that govern their environmental distribution and persistence. These parameters include water solubility, octanol-water partition coefficient (Kow), and rates of abiotic and biotic degradation.

The development of a QSAR model involves the calculation of a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Table 3: Common Molecular Descriptors Used in QSAR for Environmental Fate Prediction

| Descriptor Class | Examples | Relevance to Environmental Fate |

| Constitutional | Molecular Weight, Number of specific atoms (e.g., Cl, Si) | General size and composition |

| Topological | Connectivity indices (e.g., Randić index), Shape indices | Molecular shape and branching |

| Geometric | Molecular surface area, Molecular volume | Interactions with environmental matrices |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Reactivity, polarity, and intermolecular forces |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Bioaccumulation potential and partitioning |

For this compound, descriptors related to its hydrophobicity (due to the biphenyl group) and reactivity (due to the trichlorosilyl group) would be particularly important for predicting its environmental fate. The development of robust QSAR models for organosilanes requires a curated dataset of experimental data for a range of structurally similar compounds. ecetoc.orgnih.gov

Material Design and Property Prediction via Computational Approaches

Computational methods are increasingly used for the rational design of new materials with tailored properties. mdpi.com The unique structure of this compound, with its rigid biphenyl unit and reactive silyl (B83357) functionality, makes it an interesting building block for various materials.

Computational approaches can be employed to predict the properties of materials derived from this compound. For example, the hydrolysis and condensation of the trichlorosilyl groups can lead to the formation of polysilsesquioxanes with biphenyl moieties. Quantum chemical calculations can be used to predict the electronic properties, such as the band gap, of these materials, which is crucial for applications in electronics and optoelectronics.

Furthermore, computational simulations can guide the synthesis of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where biphenyl-based linkers are often employed. By modeling the assembly of these frameworks with linkers derived from this compound, it is possible to predict their porosity, stability, and potential for applications in gas storage or catalysis.

Environmental Behavior and Transformation of Organochlorosilanes and Biphenyl Analogs

Environmental Fate Pathways

The fate of p-Trichlorosilylbiphenyl in the environment is governed by its susceptibility to chemical breakdown and its movement through different environmental compartments.

The primary degradation pathway for the trichlorosilyl (B107488) moiety is hydrolysis. Organochlorosilanes react with water to form silanols (Si-OH) and hydrochloric acid. The resulting silanols are unstable and tend to condense, forming siloxanes (Si-O-Si bonds), which can lead to the formation of larger polysiloxane structures.

The biphenyl (B1667301) portion of the molecule is much more persistent. Like PCBs, it is resistant to degradation. nih.gov However, several abiotic and biotic degradation pathways exist for PCBs, which are applicable to the biphenyl structure of this compound.

Abiotic Degradation: In the atmosphere, the biphenyl structure can undergo reactions with hydroxyl radicals (OH). researchgate.netnih.gov Photolysis, or degradation by sunlight, can also occur, particularly in aqueous environments, although the rates are generally slow. clu-in.org

Biotic Degradation: Microbial degradation is a significant pathway for the breakdown of biphenyl structures. nih.gov Aerobic degradation typically involves dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization. researchgate.netresearchgate.net Anaerobic degradation often proceeds through reductive dechlorination, a process relevant to chlorinated biphenyls where chlorine atoms are removed. nih.gov

| Degradation Pathway | Reactant/Process | Primary Product(s) | Environmental Compartment |

| Hydrolysis | Water | Biphenyl-p-silanetriol, HCl, Polysiloxanes | Water, Moist Soil |

| Atmospheric Oxidation | Hydroxyl Radicals (OH·) | Hydroxylated biphenyl derivatives | Air |

| Photolysis | Sunlight | Various degradation products | Water |

| Aerobic Biodegradation | Microorganisms (e.g., Pseudomonas) | Dihydroxylated intermediates, ring cleavage products | Soil, Sediment, Water |

| Anaerobic Biodegradation | Microorganisms | Dechlorinated intermediates (for chlorinated analogs) | Anoxic Sediments |

This table presents potential degradation pathways for this compound based on the behavior of its structural analogs.

The physical and chemical properties of this compound, particularly its low water solubility and low vapor pressure (inferred from PCB data), suggest it will be readily transported from local contamination sites to remote areas. nih.govwikipedia.org

Air: Like PCBs, this compound can volatilize from contaminated surfaces and be transported long distances in the atmosphere, either in the vapor phase or adsorbed to particulate matter. nih.govepa.gov Atmospheric deposition, through rain or dry fallout, is a key mechanism for its entry into aquatic and terrestrial ecosystems.

Water: Due to its hydrophobicity, this compound is expected to have low solubility in water. clu-in.orgwikipedia.org In the aquatic environment, it will predominantly partition from the water column to organic matter in suspended solids and bottom sediments. epa.gov

Sediment: Sediments are a major sink for persistent hydrophobic compounds like PCBs and likely for this compound. epa.govmdpi.com Once in the sediment, the compound can persist for long periods, be buried deeper, or be resuspended into the water column by physical disturbances. epa.gov The high affinity for organic carbon in sediment governs its distribution. epa.gov

Bioaccumulation and Biotransformation Studies

The biphenyl structure is known for its tendency to accumulate in living organisms.

Microorganisms play a crucial role in the ultimate breakdown of the biphenyl structure. The metabolism of biphenyl and PCBs has been extensively studied and involves a sequence of enzymatic reactions known as the "biphenyl upper pathway." ethz.chbohrium.com

Dioxygenation: The process is initiated by a biphenyl dioxygenase enzyme, which incorporates two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. researchgate.netethz.ch

Dehydrogenation: The dihydrodiol is then converted to a dihydroxybiphenyl (a catechol derivative) by a dehydrogenase. researchgate.net

Ring Cleavage: A second dioxygenase cleaves the aromatic ring of the dihydroxybiphenyl intermediate. researchgate.net

Further Metabolism: The resulting product is further metabolized through a series of enzymatic steps into intermediates of central metabolic pathways, such as the Krebs cycle. researchgate.netepa.gov

Bacteria from genera such as Pseudomonas, Rhodococcus, and Burkholderia are well-known for their ability to degrade PCBs and biphenyl. cuni.cznih.govnih.gov The efficiency of this degradation is highly dependent on the specific microbial strains and the chemical structure of the compound. ethz.ch

For PCBs, environmental behavior is highly congener-specific, meaning it depends on the number and position of chlorine atoms on the biphenyl rings. nih.gov Less chlorinated congeners are generally more volatile, more water-soluble, and more susceptible to biodegradation. nih.gov Conversely, highly chlorinated PCBs are more resistant to degradation and tend to sorb more strongly to sediments. nih.gov

While this compound is not a PCB, the principle of structure-dependent behavior applies. The presence and location of the bulky, polar trichlorosilyl group (or its hydrolysis products) would significantly influence the molecule's interaction with microbial enzymes and its partitioning behavior in the environment compared to an unsubstituted biphenyl. The enantioselective behavior observed in chiral PCBs, where microorganisms preferentially degrade one enantiomer over the other, highlights the specificity of these biological processes, which could also be relevant for derivatives like this compound. nih.gov

Methodologies for Environmental Monitoring and Analysis

Monitoring for organochlorine compounds like PCBs in the environment requires sophisticated analytical techniques due to their persistence and presence at low concentrations in complex matrices. These methodologies would be directly applicable to the detection and quantification of this compound.

The standard approach involves several key steps:

Sampling: Collection of samples from various environmental compartments, including air, water, soil, sediment, and biota. mdpi.comnih.gov

Extraction: The target analytes are removed from the sample matrix using solvent extraction techniques, such as Soxhlet extraction or pressurized liquid extraction. mdpi.com

Cleanup/Fractionation: The raw extract is "cleaned up" to remove interfering compounds. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or florisil. mdpi.com

Analysis: The final analysis is typically performed using gas chromatography (GC) coupled with a sensitive detector. nih.govresearchgate.net An electron capture detector (ECD) is sensitive to halogenated compounds, while a mass spectrometer (MS) provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.

| Analytical Step | Common Techniques | Purpose |

| Extraction | Soxhlet, Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE) | Isolate target compounds from the environmental matrix (soil, water, etc.). |

| Cleanup | Column Chromatography (Silica Gel, Alumina, Florisil), Gel Permeation Chromatography (GPC) | Remove co-extracted interfering substances (e.g., lipids, humic acids). |

| Quantification | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Electron Capture Detector (GC-ECD) | Separate, identify, and quantify the target compound. |

This table summarizes common methodologies for the analysis of persistent organochlorine compounds, which would be suitable for monitoring this compound.

Future Research Directions and Perspectives

Development of Sustainable Synthetic Methodologies

Traditional synthesis of aryltrichlorosilanes often involves multi-step processes that may utilize harsh reagents. The future of p-Trichlorosilylbiphenyl synthesis will likely focus on greener, more atom-economical methods. A primary area of interest is the development of direct C-H bond silylation. This approach, which involves the direct coupling of a silicon-hydride species with the C-H bonds of biphenyl (B1667301), could offer a more efficient and environmentally benign pathway. researchgate.netrsc.org

Key research goals in this area include:

Catalyst Development: Designing novel transition-metal or metal-free catalysts that can selectively activate the para-C-H bond of the biphenyl ring for silylation, minimizing the formation of other isomers. rsc.org

Reaction Optimization: Investigating photocatalytic and electrocatalytic methods to conduct the silylation under mild conditions, reducing energy consumption and avoiding the need for high temperatures or pressures. researchgate.net

Atom Economy: Maximizing the incorporation of reactants into the final product, thereby minimizing waste streams, a core principle of green chemistry. researchgate.net

These sustainable approaches would not only make the production of this compound more economical but also significantly reduce its environmental footprint. researchgate.net

Novel Functional Materials Development

The unique structure of this compound makes it a highly promising monomer for the creation of advanced functional materials. The trichlorosilyl (B107488) group serves as a reactive handle for hydrolysis and condensation, forming stable siloxane (Si-O-Si) networks, while the rigid biphenyl unit can impart desirable thermal, mechanical, and optical properties.

Future research will likely explore its use in:

High-Performance Polymers: Incorporating the biphenyl-silicon structure into polysiloxane backbones can significantly enhance the thermal stability and refractive index of the resulting materials. mdpi.commdpi.comresearchgate.netnih.gov Research into silicone rubbers and gels modified with this compound could lead to materials suitable for high-temperature applications and advanced optical devices. mdpi.comnih.gov

Organic-Inorganic Hybrid Materials: The compound can be used to create hybrid materials that bridge the gap between organic polymers and inorganic glasses. These materials are candidates for scratch-resistant coatings, dielectric layers in microelectronics, and advanced composites.

Surface Modification: As a surface-modifying agent, this compound can be grafted onto hydroxyl-rich surfaces like glass, silica (B1680970), and metal oxides. The biphenyl groups would form a well-defined, robust, and hydrophobic surface layer, useful for applications ranging from anti-corrosion coatings to specialized chromatographic supports.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Enhancement from Biphenyl Group | Relevant Application Area |

|---|---|---|

| Thermal Stability | Increased resistance to thermal degradation due to the rigid aromatic structure. mdpi.commdpi.comnih.gov | High-temperature-resistant elastomers, sealants, and coatings. |

| Refractive Index | Higher refractive index compared to standard polydimethylsiloxane (B3030410) (PDMS). mdpi.commdpi.com | Optical adhesives, LED encapsulants, and lens materials. |

| Mechanical Strength | Improved toughness and rigidity from the incorporation of the biphenyl unit. | Advanced composites and structural polymers. |

| Gas Permeability | Altered permeability characteristics for specialized membrane applications. | Gas separation and sensor technology. |

Advanced Computational Modeling for Organosilicon Chemistry

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, advanced computational modeling can offer profound insights into its reactivity and material properties.

Future computational studies are expected to focus on:

Hydrolysis and Condensation Simulation: Modeling the reaction mechanisms of this compound with water is crucial for understanding and controlling the formation of polysiloxane materials. researchgate.netresearchgate.netmdpi.com Density functional theory (DFT) can be used to calculate the energy barriers for hydrolysis and the subsequent condensation into dimers, oligomers, and cross-linked networks. researchgate.net This can help predict how different pH levels, solvents, and catalysts influence the final material structure. researchgate.net

Material Property Prediction: Molecular dynamics (MD) simulations can be employed to predict the bulk properties of polymers derived from this compound. These simulations can model key characteristics such as glass transition temperature, thermal stability, and mechanical moduli, accelerating the design of new materials.

Conformational and Electronic Analysis: The rotational barrier between the two phenyl rings in the biphenyl unit influences the polymer's structure and electronic properties. Computational models can determine the preferred conformations and calculate the molecular electrostatic potential, which is important for understanding intermolecular interactions.

Interdisciplinary Research in Bio-Organosilicon Chemistry

The field of bio-organosilicon chemistry seeks to merge the unique properties of silicon compounds with biological applications. The trichlorosilyl group is an effective anchor for immobilizing molecules onto surfaces, a strategy widely used to create biocompatible materials. nih.gov

Future interdisciplinary research could explore:

Biocompatible and Bioactive Surfaces: this compound can be used as a foundational layer for creating biocompatible coatings on medical implants and devices. ep-coatings.commdpi.comhzo.com The exposed biphenyl group can be further functionalized with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to resist protein adsorption, or with bioactive molecules to promote specific cellular interactions like bone growth. nih.govhydromer.com

Biosensor Development: The compound could be used to modify the surface of silicon wafers or other transducer materials in biosensors. The biphenyl moiety provides a versatile platform for attaching enzymes, antibodies, or other biological recognition elements.

Drug Delivery Systems: While speculative, the biphenyl-siloxane framework could be investigated for creating novel nanostructured materials for controlled drug release, leveraging the stability of the inorganic core and the functionalizability of the organic component.

Expanding Catalytic Applications

While this compound is not itself a catalyst, its chemical structure makes it a valuable tool in catalyst design and application. The trichlorosilyl group provides a robust method for anchoring molecular catalysts to solid supports.

Future research in this domain may include:

Heterogenization of Homogeneous Catalysts: Homogeneous catalysts are often highly active and selective but difficult to separate from reaction products. By attaching a catalytic molecule to the biphenyl group of this compound, which is in turn covalently bonded to a support like silica or alumina, the catalyst can be "heterogenized." rsc.orgresearchgate.netmdpi.com This allows for easy recovery and reuse, aligning with principles of sustainable chemistry.

Functionalized Supports: The biphenyl group can be chemically modified to act as a ligand for a metal catalyst. For example, phosphine (B1218219) groups could be introduced to the biphenyl ring system to create an immobilized phosphine ligand capable of coordinating with metals like palladium or rhodium for use in cross-coupling or hydrogenation reactions.

Catalyst Spacing and Modification: The rigid biphenyl unit can act as a spacer, separating the catalytic center from the support surface. This can prevent undesirable interactions with the support and improve the catalyst's accessibility to substrates, potentially enhancing its activity and lifetime.

Q & A

Q. How can predictive modeling improve the design of p-trichlorosilylbiphenyl derivatives for targeted applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.